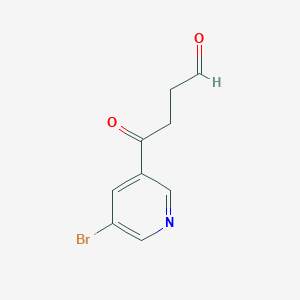
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde is a chemical compound that features a brominated pyridine ring attached to a butyraldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde can be achieved through several methodsFor instance, the bromination of 5-bromo-pyridine-3-carbaldehyde can be carried out using sodium tetrahydroborate in methanol at 0°C . The reaction is typically quenched with water, and the product is isolated through solvent evaporation and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(5-Bromo-pyridin-3-yl)-4-oxo-butanoic acid.
Reduction: 4-(5-Bromo-pyridin-3-yl)-4-hydroxybutyraldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom on the pyridine ring can participate in halogen bonding interactions, further modulating the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol: A similar compound with an alkyne group instead of an aldehyde group.
3-(5-Bromo-pyridin-3-yl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester: Another brominated pyridine derivative with an oxadiazole ring.
Uniqueness
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde is unique due to the presence of both a brominated pyridine ring and an aldehyde group
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
4-(5-bromopyridin-3-yl)-4-oxobutanal |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-7(5-11-6-8)9(13)2-1-3-12/h3-6H,1-2H2 |
InChIキー |
ITBASFJZHKONHG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C(=O)CCC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8282938.png)


![3-[4-(Methanesulfonylamino)phenoxy]propaneamine](/img/structure/B8282968.png)
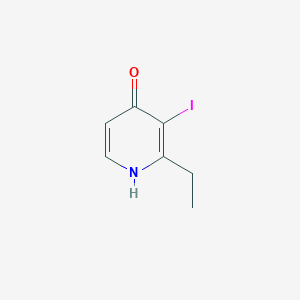

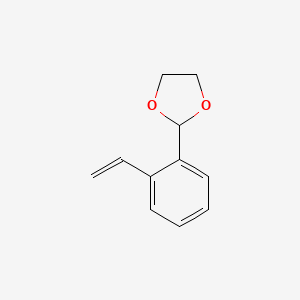
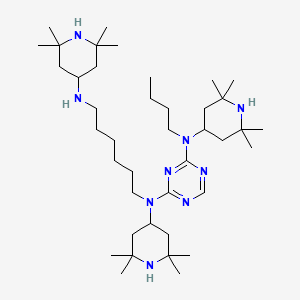
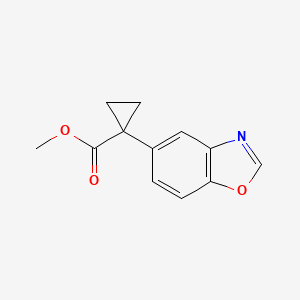
![(S)-3-[o-(cyclopropylmethoxy)phenoxy]-1,2-propanediol](/img/structure/B8283001.png)
![3-[(n-3-Phenoxy-phenyl)amino]1,1,1-trifluoro-2-propanol](/img/structure/B8283019.png)

![[4-(4-Chloro-1-oxobutyl)]-N-methoxy-N-methyl benzeneacetamide](/img/structure/B8283031.png)
![4-Benzamido-1-[2-(p-methoxyphenyl)ethyl]piperidine](/img/structure/B8283038.png)
